Cas no 1807282-06-9 (Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate)

Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate
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- インチ: 1S/C12H11F2NO4/c1-17-9(16)5-7-3-4-8(6-15)10(18-2)11(7)19-12(13)14/h3-4,12H,5H2,1-2H3
- InChIKey: JXKYEEHJPRBIAG-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C#N)C=CC=1CC(=O)OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 355
- XLogP3: 2.3
- トポロジー分子極性表面積: 68.6
Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013001418-1g |
Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate |
1807282-06-9 | 97% | 1g |
1,460.20 USD | 2021-07-04 |
Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetateに関する追加情報
Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate: A Comprehensive Overview
The compound Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate (CAS No. 1807282-06-9) is a highly specialized organic compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring substituted with cyano, difluoromethoxy, and methoxy groups. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate in the construction of bioactive molecules. Researchers have demonstrated its utility as an intermediate in the synthesis of complex heterocycles, which are critical components of many pharmacologically active compounds. For instance, studies published in the *Journal of Medicinal Chemistry* have shown that this compound can serve as a precursor for the development of novel anti-inflammatory agents and anticancer drugs.
The synthesis of Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Subsequent steps include protection of hydroxyl groups, introduction of substituents via nucleophilic aromatic substitution, and finally, esterification to yield the target compound. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic routes.
In terms of physical properties, Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate exhibits a melting point of approximately 115°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-phase reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate stability that can be enhanced through appropriate storage conditions.
One of the most promising applications of Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate lies in its potential as a chiral auxiliary in asymmetric synthesis. By incorporating this compound into asymmetric induction strategies, chemists have achieved high enantioselectivity in the synthesis of complex molecules. This has opened new avenues for the production of enantiomerically pure compounds, which are essential for drug development.
Moreover, recent studies have explored the use of Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate in polymer chemistry. Its ability to undergo controlled polymerization reactions has led to the development of novel polymeric materials with tailored properties, including improved mechanical strength and thermal stability. These materials hold potential applications in advanced composites and high-performance coatings.
In conclusion, Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate (CAS No. 1807282-06-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and applied chemistry, positions it as a key player in the development of innovative chemical products and therapies. As research continues to uncover new possibilities for this compound, its role in modern chemistry is expected to grow even further.
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